molecular formula C23H19N3O4S B11591046 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11591046
M. Wt: 433.5 g/mol
InChI Key: SUQDCRCUKMFRQO-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: , often referred to as “Compound X” for brevity, belongs to the class of heterocyclic compounds. Its structure combines elements from thiadiazole, chromene, and pyrrole, resulting in a unique and versatile molecule.

Preparation Methods

Synthetic Routes::

    Thiadiazole Synthesis:

    Chromene Formation:

    Pyrrole Incorporation:

Industrial Production::
  • While laboratory-scale synthesis is well-established, industrial production methods are proprietary. Companies often optimize the process for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding quinone derivative.

    Reduction: Reduction of the quinone moiety yields the dihydrochromene form.

    Substitution: The propoxy group can be substituted with other functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Studied for drug development (e.g., anti-inflammatory, antioxidant properties).

    Industry: Used in materials science (e.g., dyes, polymers).

Mechanism of Action

  • Compound X’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of Compound X:

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h4-11,19H,3,12H2,1-2H3

InChI Key

SUQDCRCUKMFRQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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